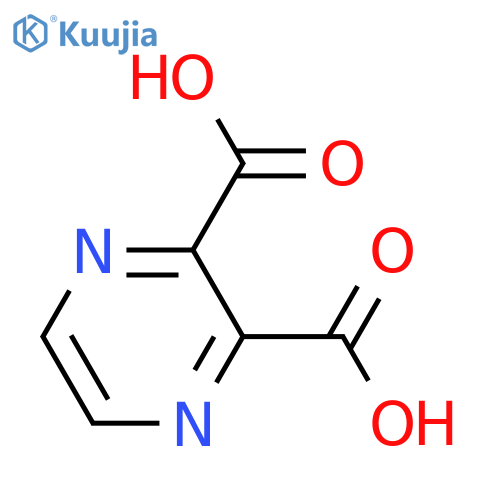

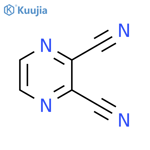

Synthesis of pyrazinamide

,

Jiangsu Huagong,

2005,

33,

124-126